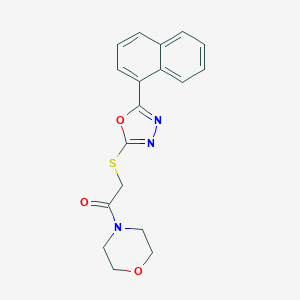![molecular formula C20H16N2O3S B270158 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate](/img/structure/B270158.png)
4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and physiological effects:
Studies have demonstrated that 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate can exert various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. The compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can help to eliminate cancer cells from the body.
实验室实验的优点和局限性
One of the advantages of using 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate in lab experiments is its diverse biological activities. The compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.
未来方向
There are several future directions for research on 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate. One potential direction is to investigate its potential as an anticancer agent. Studies have already shown that the compound can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as an antimicrobial agent. The compound has been shown to exhibit antimicrobial activity, and further research is needed to determine its potential applications in this field. Finally, future research could focus on the development of new derivatives of the compound with improved biological activities and reduced toxicity.
合成方法
The synthesis of 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of triethylamine to form the desired compound. The reaction scheme is shown below:
科学研究应用
4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. The compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
产品名称 |
4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate |
|---|---|
分子式 |
C20H16N2O3S |
分子量 |
364.4 g/mol |
IUPAC 名称 |
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 2-methylbenzoate |
InChI |
InChI=1S/C20H16N2O3S/c1-15-9-5-6-12-17(15)19(23)24-13-7-8-14-26-20-22-21-18(25-20)16-10-3-2-4-11-16/h2-6,9-12H,13-14H2,1H3 |
InChI 键 |
ABFWAQUKUUMVCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OCC#CCSC2=NN=C(O2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=CC=C1C(=O)OCC#CCSC2=NN=C(O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B270076.png)
![4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270077.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B270081.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270082.png)
![N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270083.png)
![1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270086.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270088.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B270094.png)
![4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-2-butynyl 4-chlorobenzoate](/img/structure/B270096.png)
![4-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]but-2-ynyl 4-bromobenzoate](/img/structure/B270097.png)

![4-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl acetate](/img/structure/B270100.png)
![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-bromobenzoate](/img/structure/B270101.png)